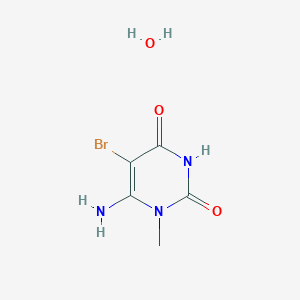
6-Amino-5-bromo-1-methyluracil monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-bromo-1-methyluracil monohydrate is a useful research compound. Its molecular formula is C5H8BrN3O3 and its molecular weight is 238.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 98% is 236.97490 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Amino-5-bromo-1-methyluracil monohydrate is a pyrimidine derivative with significant biological activities, particularly in the fields of virology and oncology. This compound is characterized by its molecular formula C5H6BrN3O2 and a molar mass of 220.02 g/mol. Its structural features include a bromine atom at the 5-position and an amino group at the 6-position, which contribute to its reactivity and biological properties.
The compound appears as a white solid with a melting point exceeding 300°C, showing solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The synthesis typically involves multiple steps that may include nucleophilic substitution reactions due to the presence of the amino group and elimination or substitution reactions associated with the bromine atom.
Antiviral Properties
Research has indicated that this compound exhibits significant antiviral activity . It has been shown to inhibit viral replication, making it a candidate for further pharmacological development. The mechanism of action is thought to involve binding to nucleic acids, potentially disrupting viral RNA or DNA replication processes. This interaction is crucial for its efficacy as an antiviral agent.
Antitumor Activity
In addition to its antiviral properties, this compound and its structural analogs have shown promise in cancer therapy . They are believed to interfere with nucleic acid synthesis, leading to inhibition of cellular proliferation in cancer cells. Studies have explored its interactions with proteins involved in nucleic acid metabolism, providing insights into its potential mechanisms of action against tumors.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2'-deoxyuridine | Bromine at the 5-position | Nucleoside analog used in antiviral therapies |
| 6-Amino-1-methyluracil | Lacks bromine; amino group present | Primarily used as an antitumor agent |
| 5-Fluoro-2'-deoxyuridine | Fluorine instead of bromine | Widely used in cancer treatment |
| Uracil | Base structure without substitutions | Naturally occurring nucleobase |
The unique combination of amino and bromo substituents on the uracil structure enhances the biological activity of this compound compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy Study : In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses, suggesting its potential as a therapeutic agent against viral infections.
- Cancer Cell Proliferation Inhibition : Research indicated that analogs of this compound could induce apoptosis in cancer cells by disrupting DNA synthesis pathways, highlighting its potential use in cancer treatment.
- Mechanistic Insights : Further investigations into its interactions with nucleic acids revealed that this compound could form stable complexes with DNA, leading to alterations that may be exploited for therapeutic purposes.
特性
IUPAC Name |
6-amino-5-bromo-1-methylpyrimidine-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.H2O/c1-9-3(7)2(6)4(10)8-5(9)11;/h7H2,1H3,(H,8,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBUYPJDGOVJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)Br)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














